molecular formula C8H10N4O2S B15210858 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 785737-61-3

2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B15210858
CAS No.: 785737-61-3
M. Wt: 226.26 g/mol
InChI Key: IAJOOCPZZUVGHU-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two privileged pharmacophores: a 4,5-dihydropyrazole (pyrazoline) ring and a 1,3-thiazole ring, a combination known to yield biologically active scaffolds . The presence of both electron-donating and electron-withdrawing substituents on this hybrid structure makes it a valuable intermediate for generating novel chemical entities. The compound's core structure is associated with a wide spectrum of pharmacological activities. Heterocycles containing pyrazole and thiazole moieties have been extensively studied for their anti-inflammatory and analgesic properties . For instance, similar molecular frameworks have demonstrated significant potential as COX-2 inhibitors and have shown efficacy in vivo models for pain relief . Furthermore, the 1,3-thiazole ring is a versatile moiety contributing to the efficacy of several treatment drugs and is a common feature in molecules under preclinical and clinical investigation for conditions such as cancer, metabolic diseases, and central nervous system disorders . The primary amine and carboxylic acid functional groups provide excellent handles for further synthetic modification, allowing researchers to create amide bonds, prepare salts, or conjugate the molecule to other chemical entities for structure-activity relationship (SAR) studies and lead optimization. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigational purposes.

Properties

CAS No.

785737-61-3

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

2-(5-amino-3-methyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H10N4O2S/c1-4-2-6(9)11-12(4)8-10-5(3-15-8)7(13)14/h3-4H,2H2,1H3,(H2,9,11)(H,13,14)

InChI Key

IAJOOCPZZUVGHU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN1C2=NC(=CS2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Pyrazoline-Thioamide Preparation :

    • 3-Amino-5-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is synthesized via condensation of 3-amino-5-methyl-4,5-dihydro-1H-pyrazole with ethyl isothiocyanate in methanol under basic conditions.
    • Yield: 73–78% (analogous to pyrrolidinecarbothioamide synthesis).
  • Thiazole Ring Formation :

    • React the pyrazoline-thioamide with methyl 3-chloro-2,4-dioxo-4-phenylbutanoate in methanol at reflux (4–6 hours).
    • Intermediate: Methyl 2-(3-amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-5-benzoylthiazole-4-carboxylate.
    • Yield: 82–87% (based on thiazolo[4,5-d]pyridazinone precursors).
  • Ester Hydrolysis :

    • Hydrolyze the methyl ester with 2N NaOH in ethanol/water (1:1) at 60°C for 3 hours.
    • Final Product: 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid.
    • Yield: 89–93%.

Key Characterization Data :

  • 1H-NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 6.8 (s, 1H, thiazole-H), 4.2 (m, 2H, pyrazoline-CH2), 2.3 (s, 3H, CH3).
  • LC-MS : m/z 283.1 [M+H]+.

Cyclocondensation of Thiazole-β-Ketoesters with Hydrazine

This route leverages hydrazine-mediated cyclization to form the pyrazoline ring directly on a pre-assembled thiazole scaffold, as observed in pyridazinone syntheses.

Synthetic Pathway

  • Thiazole-β-Ketoester Synthesis :

    • Methyl 2-(2-bromoacetyl)-thiazole-4-carboxylate is prepared via bromination of methyl thiazole-4-carboxylate using Br2/AcOH.
    • Yield: 68–72%.
  • Pyrazoline Cyclization :

    • React the β-ketoester with methylhydrazine in ethanol at 70°C for 6 hours.
    • Intermediate: Methyl 2-(3-amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylate.
    • Yield: 75–80%.
  • Ester Hydrolysis :

    • Similar to Section 1.1, yielding the target carboxylic acid.

Optimization Notes :

  • Excess hydrazine (2:1 molar ratio) improves cyclization efficiency.
  • Ethanol/DMF (1:1) enhances crystallinity during workup.

Coupling of Pre-formed Pyrazoline and Thiazole Intermediates

This modular approach involves separate synthesis of the pyrazoline and thiazole moieties, followed by N-alkylation or nucleophilic substitution.

Synthetic Pathway

  • Pyrazoline Synthesis :

    • 3-Amino-5-methyl-4,5-dihydro-1H-pyrazole is prepared via cyclocondensation of ethyl acetoacetate with hydrazine hydrate in ethanol.
    • Yield: 85–90%.
  • Thiazole Bromide Preparation :

    • Methyl 2-bromo-thiazole-4-carboxylate is synthesized using PBr3 in dichloromethane.
    • Yield: 65–70%.
  • Nucleophilic Coupling :

    • React pyrazoline with thiazole bromide in DMF at 100°C for 12 hours, using K2CO3 as base.
    • Intermediate: Methyl 2-(3-amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylate.
    • Yield: 60–65%.
  • Ester Hydrolysis :

    • Standard hydrolysis yields the final product.

Challenges :

  • Competing O-alkylation requires careful stoichiometric control.
  • Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

Post-functionalization of Thiazole-4-carboxylic Acid Derivatives

Modification of pre-existing thiazole frameworks offers a streamlined alternative, particularly for introducing complex substituents.

Synthetic Pathway

  • Thiazole-4-carboxylic Acid Activation :

    • Convert methyl thiazole-4-carboxylate to the acyl chloride using SOCl2.
    • Yield: 95–98%.
  • Pyrazoline Amine Coupling :

    • React acyl chloride with 3-amino-5-methyl-4,5-dihydro-1H-pyrazole in THF at 0°C.
    • Intermediate: 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carbonyl chloride.
    • Yield: 78–82%.
  • Hydrolysis to Carboxylic Acid :

    • Treat with aqueous NaHCO3 to regenerate the carboxylic acid.

Advantages :

  • Avoids harsh cyclization conditions.
  • Enables late-stage diversification.

Comparative Analysis of Synthetic Routes

Method Overall Yield (%) Key Advantages Limitations
Hantzsch Thiazole 65–70 Single-pot thiazole formation Requires specialized thioamide precursors
Cyclocondensation 70–75 Direct pyrazoline annulation Sensitivity to β-ketoester stability
Coupling 55–60 Modularity for structural variations Low yields in coupling step
Post-functionalization 75–80 High functional group tolerance Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole or thiazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Isostructural Derivatives

Key structural analogs include halogen-substituted thiazole-pyrazole hybrids and derivatives with triazole or aryl groups. A comparison of substituents and their effects is outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Thiazole-4-carboxylic acid + 4,5-dihydro-1H-pyrazole 3-Amino-5-methyl (pyrazole); carboxylic acid (thiazole) Hypothesized H-bonding capacity; moderate solubility due to polar groups
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole + 4,5-dihydro-1H-pyrazole + triazole 4-Chlorophenyl, 4-fluorophenyl, triazolyl Isostructural with Compound 5; antimicrobial activity
2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole Thiazole + 4,5-dihydro-1H-pyrazole Benzodioxol, furyl, naphthalenyl Potent acetylcholinesterase (AChE) inhibition (38.5%)
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Thiazole-4-carboxylic acid 4-Chlorophenyl, pyrrolyl High lipophilicity; potential for π-π stacking

Substituent Effects on Properties

  • Halogen vs. Amino Groups: Chloro/fluoro substituents (e.g., in Compounds 4 and 5) enhance lipophilicity and may improve membrane permeability, whereas the amino group in the target compound could facilitate hydrogen bonding in biological targets or improve aqueous solubility .
  • Triazole vs. In contrast, the target compound’s pyrazole ring with an amino group may prioritize hydrogen-bond donor/acceptor interactions .
  • Aryl vs. Heteroaryl Substituents : Naphthalenyl or benzodioxol groups (e.g., in ) increase aromatic surface area, favoring hydrophobic interactions. The target compound’s methyl group on the pyrazole may reduce steric hindrance compared to bulkier substituents .

Crystallographic and Conformational Insights

  • Isostructurality: Compounds 4 and 5 (chloro vs. fluoro) are isostructural, sharing triclinic $ P\overline{1} $ symmetry and similar molecular conformations despite halogen differences.
  • Planarity and Flexibility : The target compound’s dihydro-pyrazole ring introduces partial saturation, likely reducing planarity compared to fully aromatic systems (e.g., ’s naphthalenyl derivative). This could influence binding to rigid enzyme active sites .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation and hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine and N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by basic hydrolysis to yield the carboxylic acid . Thiazole moieties are introduced via diazenylation or condensation reactions with thiourea derivatives, as seen in analogous thiazole-pyrazole hybrids .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • NMR spectroscopy (1H and 13C) to resolve the pyrazole-thiazole backbone. For example, the 4,5-dihydro-pyrazole ring protons resonate as a multiplet at δ 2.5–3.5 ppm .
  • X-ray crystallography with programs like SHELXL for structural refinement, particularly to resolve tautomeric forms of the pyrazole ring .

Q. How is the compound purified after synthesis?

Common methods include:

  • Recrystallization using ethanol/water mixtures to isolate the carboxylic acid form .
  • Column chromatography with silica gel and ethyl acetate/hexane gradients for intermediates .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for pyrazole-thiazole hybrids?

Discrepancies in bond lengths or angles (e.g., pyrazole C-N vs. thiazole C-S) can arise from tautomerism or disorder. Use SHELXL’s restraints (DFIX, DANG) to refine problematic regions and validate results with the CIF check tool in WinGX . For ambiguous cases, supplement with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to compare theoretical and experimental bond parameters .

Q. What computational methods predict the compound’s electronic properties?

  • Frontier Molecular Orbital (FMO) analysis using Gaussian09 at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps and global reactivity descriptors (electronegativity, hardness) .
  • Molecular docking (AutoDock Vina) to assess binding affinity to biological targets, such as enzymes with pyrazole/thiazole-binding pockets .

Q. How to address hygroscopicity or stability issues during storage?

  • Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation .
  • Monitor stability via HPLC-PDA (C18 column, acetonitrile/0.1% TFA mobile phase) to detect hydrolysis byproducts (e.g., decarboxylation products) .

Q. What strategies improve yield in multi-step syntheses?

  • Optimize Vilsmeier–Haack reaction conditions for pyrazole intermediates: Use POCl3_3/DMF at 0–5°C to minimize side reactions .
  • Employ microwave-assisted synthesis for thiazole ring closure (e.g., 100°C, 30 min) to enhance reaction efficiency .

Q. How to validate biological activity predictions for this compound?

  • Perform in vitro assays against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using UV-Vis spectroscopy to monitor prostaglandin inhibition .
  • Cross-reference docking results with SAR studies on analogous pyrazole-thiazole hybrids (e.g., substituent effects on IC50_{50}) .

Methodological Notes

  • Crystallography : Use SHELXL’s TWIN/BASF commands for twinned crystals and validate with Rint_{int} < 0.05 .
  • Spectral Assignments : Compare experimental IR/Raman peaks with scaled DFT frequencies (scale factor: 0.961) to confirm assignments .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure consistency, as minor variations can alter tautomeric equilibria .

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